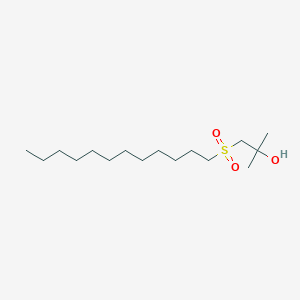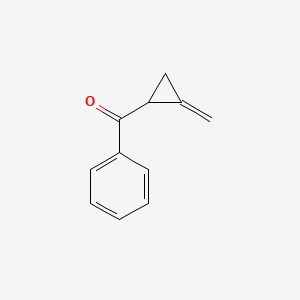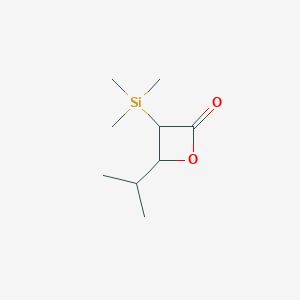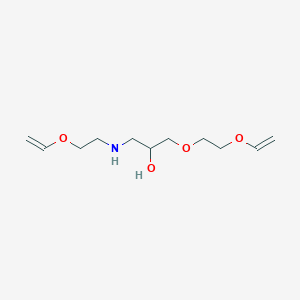
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol is a chemical compound with a molecular formula that includes 21 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
Analyse Chemischer Reaktionen
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and nitrogen atoms within the compound .
Wissenschaftliche Forschungsanwendungen
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. These interactions can influence various cellular processes, making the compound a subject of interest in the study of molecular biology and pharmacology .
Vergleich Mit ähnlichen Verbindungen
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol can be compared with other similar compounds that contain multiple oxygen and nitrogen atoms. Some of these similar compounds include 3,6,9-Trioxa-12-azatetradeca-1,13-dien-8-ol and 3,6,9,12-Tetraoxa-15-azapentadeca-1,14-dien-8-ol. These compounds share structural similarities but differ in the number and arrangement of oxygen and nitrogen atoms, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of atoms, which gives it distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
127029-27-0 |
|---|---|
Molekularformel |
C11H21NO4 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-(2-ethenoxyethoxy)-3-(2-ethenoxyethylamino)propan-2-ol |
InChI |
InChI=1S/C11H21NO4/c1-3-14-6-5-12-9-11(13)10-16-8-7-15-4-2/h3-4,11-13H,1-2,5-10H2 |
InChI-Schlüssel |
CGAHTHQQCTWFGF-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCNCC(COCCOC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


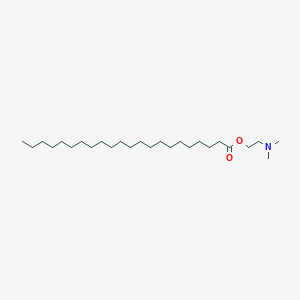




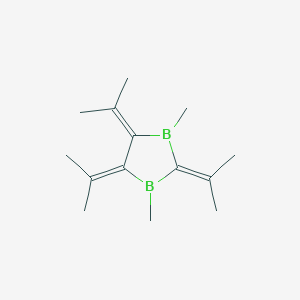

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
